molecular formula C15H17N3O3 B2358264 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034226-93-0

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2358264
CAS RN: 2034226-93-0
M. Wt: 287.319
InChI Key: DINPLIVXEYKGGA-UHFFFAOYSA-N
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Description

“N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic compound. It contains a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydro-2H-pyran ring, the 1,2,4-oxadiazole ring, and the benzamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole and benzamide groups, both of which are polar and could participate in various chemical reactions. The tetrahydro-2H-pyran ring, being a saturated cyclic ether, might be relatively less reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of the oxadiazole and benzamide groups, while its stability could be affected by the presence of the tetrahydro-2H-pyran ring .

Scientific Research Applications

Synthesis and Antimycobacterial Screening

Compounds structurally similar to "N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" have been synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. For example, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated promising lead molecules with significant minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents (Nayak et al., 2016).

Antimicrobial Activity

Another research avenue involves the synthesis of compounds with potential antimicrobial activities. For instance, derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide have shown significant antibacterial activity against common pathogens such as Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida species (Aytemir et al., 2003).

Catalytic Synthesis and Characterization

The compound's structure suggests potential routes for catalytic synthesis and characterization of novel benzamide derivatives. For example, catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives has been achieved through 1,3-dipolar cycloaddition and rearrangement, highlighting a method for producing novel classes of compounds rapidly under mild conditions without a catalyst (Liu et al., 2014).

Antioxidant Evaluation

Additionally, the synthesis of functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles and their antioxidant activities have been investigated. Some synthesized compounds demonstrated excellent antioxidant activity and showed high protection against DNA damage, indicating their potential for further pharmaceutical development (Bondock et al., 2016).

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(12-4-2-1-3-5-12)16-10-13-17-14(18-21-13)11-6-8-20-9-7-11/h1-5,11H,6-10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINPLIVXEYKGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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